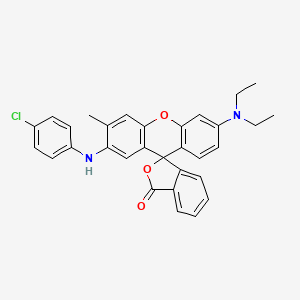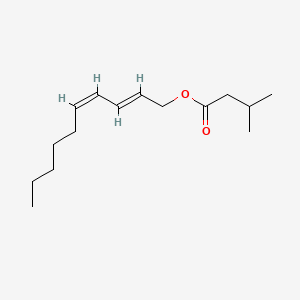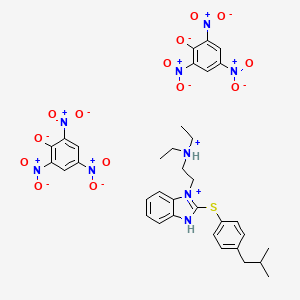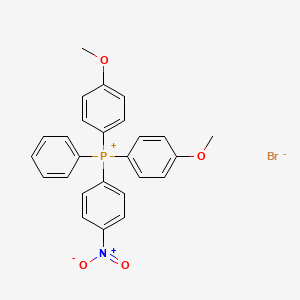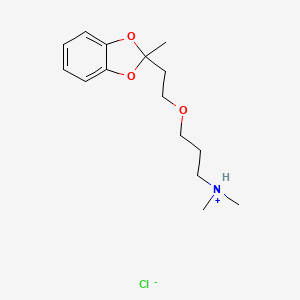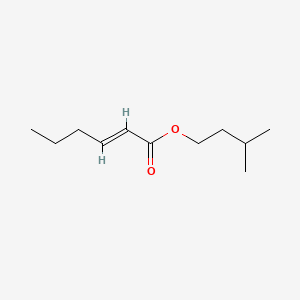
3-Methylbutyl (E)-hex-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylbutyl (E)-hex-2-enoate is an ester compound known for its pleasant fruity aroma. Esters are a class of organic compounds derived from carboxylic acids and alcohols. This particular ester is often used in the flavor and fragrance industry due to its appealing scent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methylbutyl (E)-hex-2-enoate can be synthesized through the esterification reaction between 3-methylbutanol and hex-2-enoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete reaction. The general reaction scheme is as follows:
3-Methylbutanol+Hex-2-enoic acidH2SO43-Methylbutyl (E)-hex-2-enoate+H2O
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques, such as distillation, to isolate the ester product. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Methylbutyl (E)-hex-2-enoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into its corresponding alcohol and carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Transesterification: Alcohol, acid or base catalyst.
Major Products Formed
Hydrolysis: 3-Methylbutanol and hex-2-enoic acid.
Reduction: 3-Methylbutanol.
Transesterification: New ester and alcohol.
Aplicaciones Científicas De Investigación
3-Methylbutyl (E)-hex-2-enoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in natural product synthesis and metabolic pathways.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form esters with various bioactive compounds.
Industry: Widely used in the flavor and fragrance industry to impart fruity aromas to products.
Mecanismo De Acción
The mechanism of action of 3-Methylbutyl (E)-hex-2-enoate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity aroma. At the molecular level, the ester functional group interacts with specific receptor proteins, triggering a signal transduction pathway that results in the sensation of smell.
Comparación Con Compuestos Similares
Similar Compounds
Isoamyl acetate: Known for its banana-like aroma.
Ethyl acetate: Commonly used as a solvent with a sweet smell.
Methyl butyrate: Has a fruity pineapple-like odor.
Uniqueness
3-Methylbutyl (E)-hex-2-enoate is unique due to its specific combination of a branched alcohol (3-methylbutanol) and an unsaturated carboxylic acid (hex-2-enoic acid), which imparts a distinct fruity aroma that is different from other esters.
Propiedades
Número CAS |
72928-34-8 |
|---|---|
Fórmula molecular |
C11H20O2 |
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
3-methylbutyl (E)-hex-2-enoate |
InChI |
InChI=1S/C11H20O2/c1-4-5-6-7-11(12)13-9-8-10(2)3/h6-7,10H,4-5,8-9H2,1-3H3/b7-6+ |
Clave InChI |
WLQBAWNOQKUECX-VOTSOKGWSA-N |
SMILES isomérico |
CCC/C=C/C(=O)OCCC(C)C |
SMILES canónico |
CCCC=CC(=O)OCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


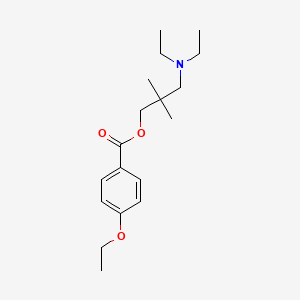
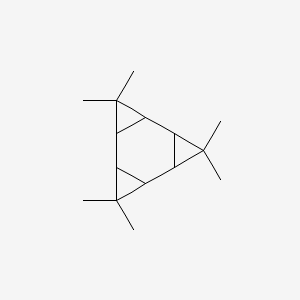
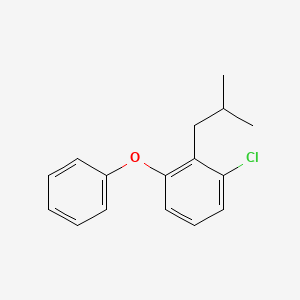
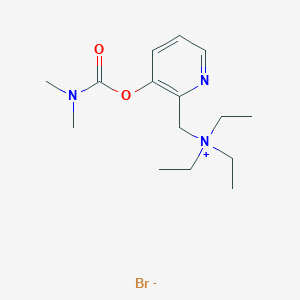
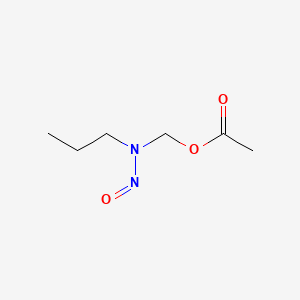
![1,3-Propanediamine, N-[3-(pentadecyloxy)propyl]-](/img/structure/B13765597.png)

